![molecular formula C17H15N3O2S B5679773 cyclohexylidene[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B5679773.png)

cyclohexylidene[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

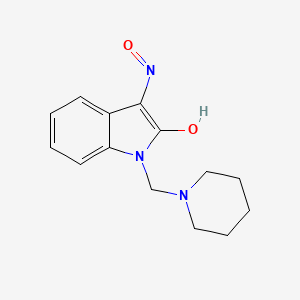

Cyclohexylidene[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetonitrile is a chemical compound with the molecular formula C17H15N3O2S . It is a part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The molecular weight of cyclohexylidene[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetonitrile is 245.261 . The exact structure of this compound is not available in the current resources.Chemical Reactions Analysis

While specific reactions involving cyclohexylidene[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetonitrile are not detailed in the available resources, the reduction of 4-nitrophenol (4-NP) is a well-studied reaction . This reaction is often used to assess the activity of nanostructured materials .Wissenschaftliche Forschungsanwendungen

Anticancer Drug Synthesis

This compound serves as a key intermediate in the synthesis of lenvatinib , an anticancer drug used for the treatment of thyroid cancer . The synthesis involves the reaction of 4-nitrophenyl chloroformate and cyclopropyl amine in acetonitrile at room temperature, leading to the formation of 4-nitrophenyl cyclopropylcarbamate, which is then used to synthesize lenvatinib .

Kinase Inhibition

Due to its structural similarity with certain pharmacophores, it may act as a kinase inhibitor, potentially inhibiting the phosphorylation and activation of tyrosine kinases involved in tumor cell proliferation and neo-angiogenesis .

Pharmaceutical Salts Formation

The compound can be used to form various pharmaceutical salts of lenvatinib, such as citrate, phosphate, malate, and oxalate, enhancing the drug’s bioavailability and stability .

Chemical Research

In chemical research, this compound can be used as a synthon for developing novel synthetic pathways, contributing to the advancement of organic synthesis methods .

Wirkmechanismus

Target of Action

Compounds with a thiazole ring, such as this one, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

The presence of a nitrophenyl group suggests that it might undergo a catalytic reduction . This reduction could potentially alter the compound’s interaction with its targets, leading to changes in their function.

Biochemical Pathways

Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple pathways .

Result of Action

Given the diverse biological activities associated with thiazole derivatives , it is plausible that this compound could have a broad range of effects at the molecular and cellular levels.

Eigenschaften

IUPAC Name |

2-cyclohexylidene-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O2S/c18-10-15(12-4-2-1-3-5-12)17-19-16(11-23-17)13-6-8-14(9-7-13)20(21)22/h6-9,11H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRXKKIYDGVQYTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-])CC1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclohexylidene[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetonitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(2-methylphenoxy)acetyl]morpholine](/img/structure/B5679710.png)

![N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B5679717.png)

![1'-[(7-isopropyl[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)carbonyl]spiro[indene-1,4'-piperidine]](/img/structure/B5679727.png)

![1-{3-[3-(hydroxymethyl)-3-(3-methyl-2-buten-1-yl)-1-piperidinyl]-3-oxopropyl}-2-azepanone](/img/structure/B5679743.png)

![9-[(4,6-dimethyl-3-pyridinyl)carbonyl]-2-methyl-4-phenyl-2,9-diazaspiro[5.5]undecane](/img/structure/B5679751.png)

![1-(3-methylphenyl)-4-{[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B5679762.png)

![N-(2-furylmethyl)-3-oxo-2-(2-pyridin-2-ylethyl)-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5679770.png)

![1-(2-methylthieno[3,2-d]pyrimidin-4-yl)-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide](/img/structure/B5679776.png)

![N-[1-(2-fluorobenzyl)piperidin-4-yl]-1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5679780.png)

![ethyl 4-{[(4-chlorophenyl)amino]carbonothioyl}-1-piperazinecarboxylate](/img/structure/B5679787.png)

![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]nicotinamide](/img/structure/B5679795.png)